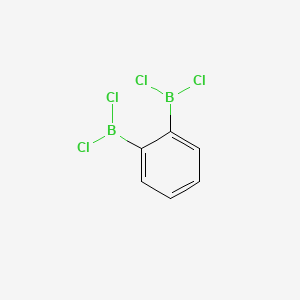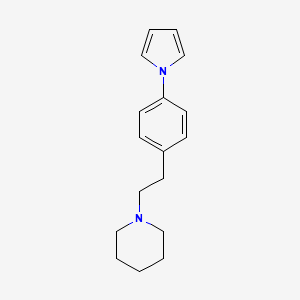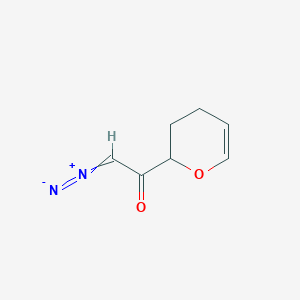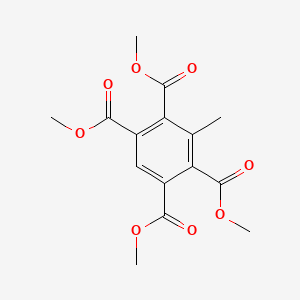![molecular formula C15H8FNO2S B14340705 2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione CAS No. 97677-64-0](/img/structure/B14340705.png)
2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione is a spiro compound characterized by a unique structure that incorporates both fluorene and thiazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione typically involves the formation of the spiro linkage between the fluorene and thiazolidine rings. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage by reacting a fluorene derivative with a thiazolidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as chlorobenzene or o-dichlorobenzene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- **3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
- **Spiro[fluorene-9,9’-xanthene] functionalized with diketopyrrolopyrrole (SFX1)
Uniqueness
2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione is unique due to its specific combination of fluorene and thiazolidine moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a scaffold in medicinal chemistry.
Properties
CAS No. |
97677-64-0 |
|---|---|
Molecular Formula |
C15H8FNO2S |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2'-fluorospiro[1,3-thiazolidine-5,9'-fluorene]-2,4-dione |
InChI |
InChI=1S/C15H8FNO2S/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(18)17-14(19)20-15/h1-7H,(H,17,18,19) |
InChI Key |
UWOVCFQLPIDCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)S4)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


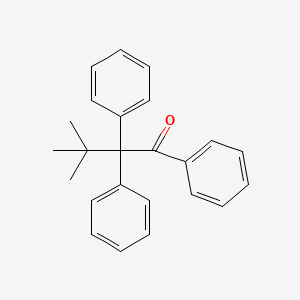
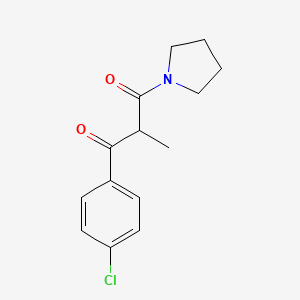
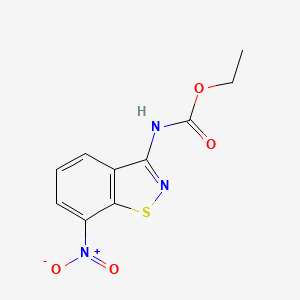
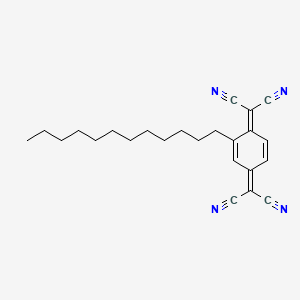
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
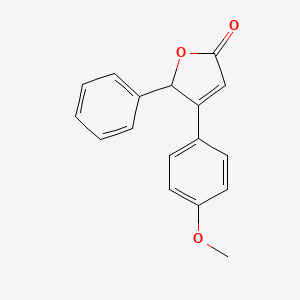
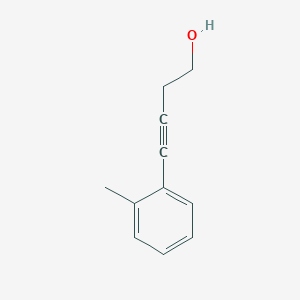

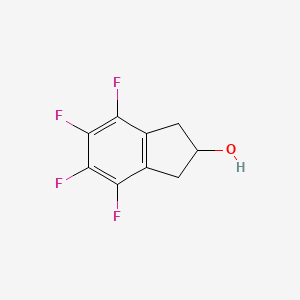
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
